molecular formula C10H10O4 B14305555 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol CAS No. 113524-22-4

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol

Cat. No.: B14305555
CAS No.: 113524-22-4
M. Wt: 194.18 g/mol
InChI Key: KIPAGHALZONDJH-UHFFFAOYSA-N
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Description

3,4-Dimethoxybicyclo[420]octa-1,3,5,7-tetraene-7,8-diol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: Shares a similar bicyclic structure but differs in functional groups.

    3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113524-22-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol

InChI

InChI=1S/C10H10O4/c1-13-7-3-5-6(4-8(7)14-2)10(12)9(5)11/h3-4,11-12H,1-2H3

InChI Key

KIPAGHALZONDJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C2O)O)OC

Origin of Product

United States

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